2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 921801-69-6
Cat. No.: VC11970887
Molecular Formula: C21H22FN3O2S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921801-69-6 |
|---|---|
| Molecular Formula | C21H22FN3O2S |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H22FN3O2S/c1-15-6-8-16(9-7-15)10-23-20(27)12-25-18(13-26)11-24-21(25)28-14-17-4-2-3-5-19(17)22/h2-9,11,26H,10,12-14H2,1H3,(H,23,27) |
| Standard InChI Key | KQOOTRTXDCYUHK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO |
Introduction
The compound 2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that incorporates several functional groups, including a sulfanyl group, a hydroxymethyl group, and an acetamide moiety. This compound is not directly referenced in the provided search results, but its structure and potential properties can be inferred from related compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
The molecular formula for this compound can be deduced as CHFNOS, based on its structural components. The molecular weight would be approximately 446.5 g/mol, calculated from the atomic masses of its constituent atoms.
Structural Components
-
2-Fluorophenylmethylsulfanyl Group: This part of the molecule includes a fluorine atom attached to a phenyl ring, which is linked to a methyl group and further connected to a sulfur atom.
-
5-Hydroxymethyl-1H-Imidazol-1-yl Group: This component features a hydroxymethyl group attached to an imidazole ring.
-
N-(4-Methylphenyl)methyl Acetamide Moiety: This part includes an acetamide group linked to a methyl group, which is attached to a 4-methylphenyl ring.
Synthesis
The synthesis of this compound would likely involve multiple steps, including the formation of the imidazole ring, introduction of the hydroxymethyl group, and attachment of the sulfanyl and acetamide moieties. Techniques such as nucleophilic substitution and condensation reactions might be employed.
Related Compounds
-
2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS: 921504-79-2) shares similarities in structure but differs in the attachment of the carbamoyl group and the type of phenyl ring attached to the acetamide moiety .
-
2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide (CAS: 921796-26-1) is another related compound with a different alkyl group attached to the acetamide .
Research Findings
Research on compounds with similar structures often focuses on their potential as therapeutic agents. For instance, imidazole derivatives have been studied for their antimicrobial properties, while sulfanyl-containing compounds have been explored for their antioxidant activities.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | 921504-79-2 | CHFNOS | 442.5 |
| 2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide | 921796-26-1 | CHFNOS | 414.4 |
| Proposed Compound | N/A | CHFNOS | 446.5 |
This table highlights the differences in molecular structure and weight among related compounds, emphasizing the unique characteristics of the proposed compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume